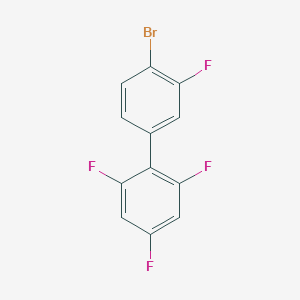![molecular formula C13H15ClFNO B6208855 [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703779-02-4](/img/no-structure.png)
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as CFM-2, is a chemical compound that has been studied for its potential use in the treatment of addiction. CFM-2 is a derivative of a naturally occurring compound found in the leaves of the coca plant, which has been used for centuries by indigenous peoples in South America for its stimulant properties. CFM-2 has been synthesized in the laboratory and has been found to have a high affinity for the dopamine transporter, a protein that plays a key role in the regulation of dopamine levels in the brain.
Mécanisme D'action
The mechanism of action of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By binding to the transporter, [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol prevents the reuptake of dopamine, leading to increased levels of dopamine in the synapse. This increased dopamine activity is thought to reduce the craving for cocaine and other addictive substances.
Biochemical and Physiological Effects:
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to have a number of biochemical and physiological effects, including increased dopamine activity in the brain, reduced craving for cocaine and other addictive substances, and improved cognitive function. These effects are thought to be due to the ability of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol to block the reuptake of dopamine, leading to increased dopamine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is its high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of addiction. However, there are also several limitations to its use in lab experiments. One limitation is the difficulty of synthesizing [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, which requires specialized equipment and techniques. Another limitation is the potential for side effects, which may limit its use in clinical trials.
Orientations Futures
There are several future directions for research on [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other addictive substances, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, future research may focus on the potential use of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol in combination with other drugs or therapies for the treatment of addiction.
Méthodes De Synthèse
The synthesis of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves several steps, including the preparation of the starting materials and the use of specialized equipment and techniques. The process begins with the preparation of 2-chloro-4-fluoroaniline, which is then reacted with 1,3-cyclohexadiene in the presence of a palladium catalyst to form the bicyclic intermediate. This intermediate is then reacted with formaldehyde and a reducing agent to produce [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.
Applications De Recherche Scientifique
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been studied for its potential use in the treatment of addiction, particularly cocaine addiction. Research has shown that [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has a high affinity for the dopamine transporter, which is the primary target of cocaine in the brain. By binding to the dopamine transporter, [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is able to block the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increased dopamine activity is thought to reduce the craving for cocaine and other addictive substances.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the reaction of 2-chloro-4-fluorobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct, which is then reduced to the corresponding alcohol. The alcohol is then reacted with 1,5-dibromopentane to form the desired compound.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "cyclopentadiene", "sodium borohydride", "1,5-dibromopentane" ], "Reaction": [ "Step 1: React 2-chloro-4-fluorobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form the Diels-Alder adduct.", "Step 2: Reduce the Diels-Alder adduct with sodium borohydride to form the corresponding alcohol.", "Step 3: React the alcohol with 1,5-dibromopentane in the presence of a base to form the desired compound." ] } | |
Numéro CAS |
2703779-02-4 |
Nom du produit |
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
Formule moléculaire |
C13H15ClFNO |
Poids moléculaire |
255.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



